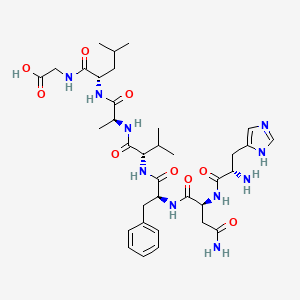![molecular formula C14H24OSi B14201559 Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane CAS No. 828246-74-8](/img/structure/B14201559.png)
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane is an organosilicon compound known for its unique structural properties. This compound features a silane group bonded to a hexahydroazulene moiety, which imparts distinct chemical and physical characteristics. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane typically involves the reaction of 8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products. The use of automated systems and real-time monitoring further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The silane group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of advanced materials, coatings, and as a component in the semiconductor industry.
Wirkmechanismus
The mechanism of action of Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane involves its interaction with various molecular targets. The silane group can form strong bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways and cellular processes, making the compound a valuable tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the hexahydroazulene moiety.
1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene: A structurally related compound with different functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another compound with a similar core structure but different substituents.
Uniqueness
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane stands out due to its unique combination of a silane group and a hexahydroazulene moiety. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
828246-74-8 |
|---|---|
Molekularformel |
C14H24OSi |
Molekulargewicht |
236.42 g/mol |
IUPAC-Name |
trimethyl-[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane |
InChI |
InChI=1S/C14H24OSi/c1-11-8-9-13(15-16(2,3)4)10-12-6-5-7-14(11)12/h9,12H,5-8,10H2,1-4H3 |
InChI-Schlüssel |
LWUHYVAKSAPYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC2CC(=CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


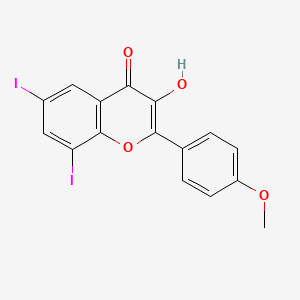
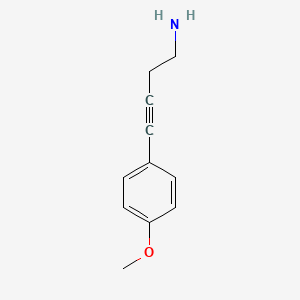
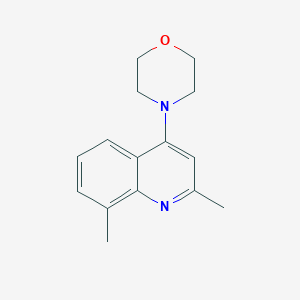

![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
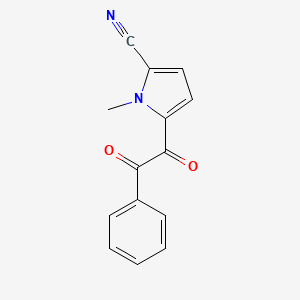
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)


![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
